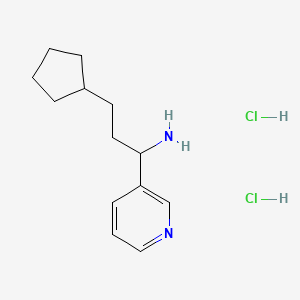
3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a pyridinyl group, and a propan-1-amine moiety, making it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.
Introduction of the Pyridinyl Group: The pyridinyl group is often introduced via nucleophilic substitution reactions using pyridine derivatives.
Formation of the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-3-yl)propan-1-amine: A related compound with similar structural features.
Cyclopentylamine: Shares the cyclopentyl group but lacks the pyridinyl moiety.
Pyridine derivatives: Various pyridine-based compounds with different substituents.
Uniqueness
3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its combination of cyclopentyl, pyridinyl, and propan-1-amine groups. This unique structure imparts specific chemical and biological properties, making it valuable for diverse research applications.
Propriétés
Formule moléculaire |
C13H22Cl2N2 |
|---|---|
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
3-cyclopentyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13(12-6-3-9-15-10-12)8-7-11-4-1-2-5-11;;/h3,6,9-11,13H,1-2,4-5,7-8,14H2;2*1H |
Clé InChI |
PYAZZPSHDMFPSN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC(C2=CN=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


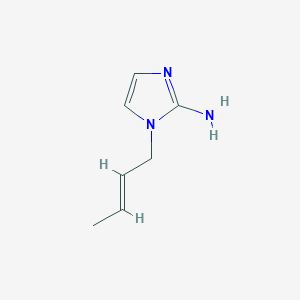
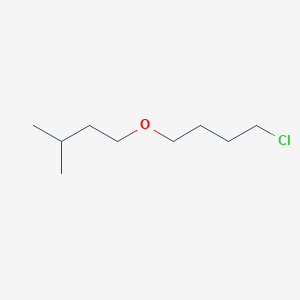
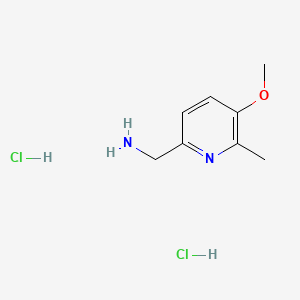
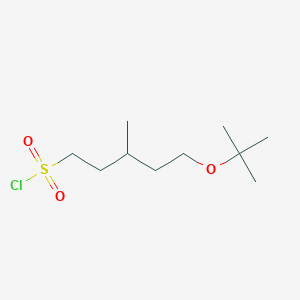
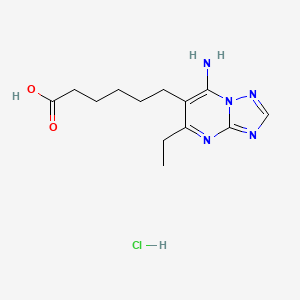
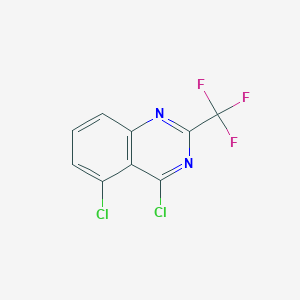
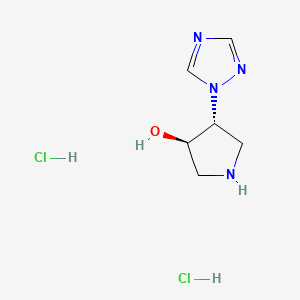
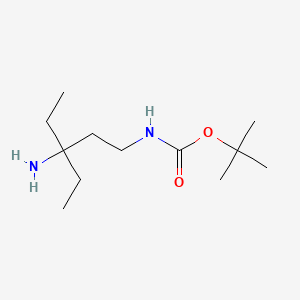
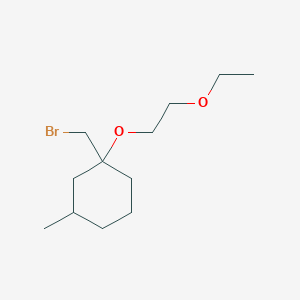
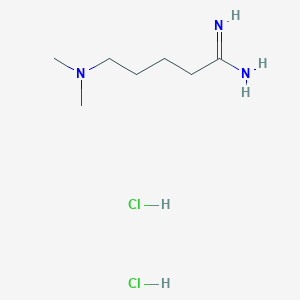
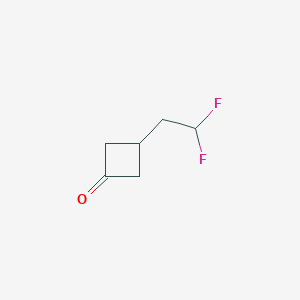
![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
![methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate](/img/structure/B13487726.png)
